2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide
Overview
Description
2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide is 371.12813423 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer's Disease Imaging
A study by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds showed high affinity for Aβ(1-42) aggregates and demonstrated significant potential in detecting Aβ plaques in the living human brain, suggesting their use as PET agents (Cui et al., 2012).
Serotonin 1A Receptors in Alzheimer's Disease
Another study by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT1A) molecular imaging probe in conjunction with PET for quantifying 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in hippocampi and raphe nuclei in Alzheimer's disease patients, correlating these decreases with worsening clinical symptoms (Kepe et al., 2006).
Imaging the Sigma2 Receptor Status of Solid Tumors
Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs as candidate ligands for PET imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their applicability in imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).
Synthesis and Characterization of New Antimicrobial Agents
Helal et al. (2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, screening them for their antibacterial and antifungal activities. Some compounds showed significant antimicrobial activities, indicating their potential as new antimicrobial agents (Helal et al., 2013).
properties
IUPAC Name |
2-fluoro-N-[3-[(5-methoxy-1,3-benzoxazol-2-yl)methylamino]-3-oxopropyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-26-12-6-7-16-15(10-12)23-18(27-16)11-22-17(24)8-9-21-19(25)13-4-2-3-5-14(13)20/h2-7,10H,8-9,11H2,1H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJXGOUHRVHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CNC(=O)CCNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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